molecular formula C23H25F3N6O2 B612103 PF-03814735 CAS No. 942487-16-3

PF-03814735

Cat. No.: B612103
CAS No.: 942487-16-3
M. Wt: 474.5 g/mol
InChI Key: RYYNGWLOYLRZLK-RBUKOAKNSA-N
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Description

PF-03814735 is a novel, potent, orally bioavailable, reversible inhibitor of both Aurora1 and Aurora2 kinases. These kinases are key regulators of mitosis, playing crucial roles in centrosome duplication, mitotic spindle formation, chromosome alignment, mitotic checkpoint activation, and cytokinesis. Overexpression and amplification of Aurora2 have been reported in various tumor types, including breast, colon, pancreatic, ovarian, and gastric cancer .

Mechanism of Action

PF-03814735, also known as N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide, is a novel, potent, orally bioavailable, reversible inhibitor .

Target of Action

This compound primarily targets Aurora1 and Aurora2 kinases . These kinases are key regulators of mitosis, playing important but distinct roles in the G2 and M phases of the cell cycle. They are essential for proper chromosome segregation and cell division .

Mode of Action

This compound inhibits Aurora1 kinase with an IC 50 value of 0.8 nM and Aurora2 kinase with an IC 50 value of 5 nM . In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 .

Biochemical Pathways

The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases . Aurora kinases play an important role in centrosome duplication, mitotic spindle formation, chromosome alignment, mitotic checkpoint activation, and cytokinesis .

Pharmacokinetics

This compound is rapidly absorbed and demonstrates linear pharmacokinetics up to 100mg QD . The mean terminal half-life ranges from 14.4 to 23.6 hours .

Result of Action

This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . This block in cytokinesis leads to the prevention of cell proliferation .

Biochemical Analysis

Biochemical Properties

PF-03814735 inhibits Aurora1 kinase with an IC50 value of 0.8 nM and Aurora2 kinase with an IC50 value of 5 nM . It also shows inhibition of other protein kinases, such as Flt1, FAK, TrkA, Met, and FGFR1 . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .

Cellular Effects

In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 . This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting Aurora1 and Aurora2 kinases, which play key roles in the regulation of mitosis . This results in reduced levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2, and a block in cytokinesis .

Temporal Effects in Laboratory Settings

This compound exposure produces a transient increase in 4N cells followed by an accumulation of polyploid cells . In vivo studies have shown that once-daily oral administration of this compound to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .

Dosage Effects in Animal Models

In a MYC-driven model NCI-H82, this compound was more effective when administered on a weekly dosing schedule at 80 mg/kg compared with a daily schedule at 15 mg/kg . Treatment resulted in significant inhibition of tumor growth at tolerable doses in multiple tumor xenograft models, including HCT-116, Colo-205, MDA-MB-231 and HL-60 .

Subcellular Localization

The Aurora kinases, which this compound inhibits, have distinct subcellular localizations, timing of activation, and biological functions during mitosis

Preparation Methods

Synthetic Routes and Reaction Conditions

PF-03814735 is synthesized through a series of chemical reactions involving the formation of an acyl-alpha amino acid derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized to ensure high yield and purity, and the compound is produced in large quantities using batch or continuous flow reactors. The final product is subjected to rigorous quality control measures, including HPLC and mass spectrometry, to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

PF-03814735 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include:

Scientific Research Applications

PF-03814735 has several scientific research applications, including:

Properties

IUPAC Name

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYNGWLOYLRZLK-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025621
Record name N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942487-16-3
Record name PF-03814735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03814735
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03814735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.